4-(1,2,3-Thiadiazol-4-yl)aniline

Medicinal Chemistry Synthetic Methodology Amine Nucleophilicity

Medicinal chemists developing kinase inhibitors or antimicrobial urea libraries require isomerically defined intermediates. 4-(1,2,3-Thiadiazol-4-yl)aniline is the validated para-isomer with published synthetic precedent-the free aniline undergoes acylation, diazotization, or carbamoyl derivatization under standard conditions. Substituting ortho or meta isomers introduces unacceptable variability. • Documented conversion to urea compound 53 confirms carbamoyl reactivity [procurement-relevant evidence] • 1,2,3-Thiadiazole core enables nanomolar anti-HIV-1 activity for antiviral SAR exploration • Positional purity eliminates ortho/meta isomer reactivity ambiguity; ready for focused library synthesis • 95+% purity with full analytical characterization (NMR, HPLC) available from multiple stock points

Molecular Formula C8H7N3S
Molecular Weight 177.23 g/mol
CAS No. 121180-51-6
Cat. No. B045751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,2,3-Thiadiazol-4-yl)aniline
CAS121180-51-6
Molecular FormulaC8H7N3S
Molecular Weight177.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CSN=N2)N
InChIInChI=1S/C8H7N3S/c9-7-3-1-6(2-4-7)8-5-12-11-10-8/h1-5H,9H2
InChIKeyQDRVSMARQRMSOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1,2,3-Thiadiazol-4-yl)aniline Technical Overview


4-(1,2,3-Thiadiazol-4-yl)aniline (CAS 121180-51-6) is an aromatic heterocyclic building block comprising a 1,2,3-thiadiazole ring substituted at the 4-position with an aniline (4-aminophenyl) moiety, with a molecular weight of 177.23 g/mol [1]. The 1,2,3-thiadiazole scaffold is recognized as a privileged pharmacophore in medicinal chemistry due to its mesoionic character and capacity to engage diverse biological targets, with hybrid structures demonstrating antifungal, antiviral, insecticidal, antiamoebic, and anticancer activities [2]. This compound serves as a synthetic intermediate featuring a free primary aromatic amine handle, enabling further derivatization through diazotization, acylation, or urea formation [3].

4-(1,2,3-Thiadiazol-4-yl)aniline Positional Isomer Specificity


Positional isomerism critically determines the reactivity profile and biological compatibility of thiadiazole-aniline conjugates. The substitution position on the phenyl ring (para vs. ortho vs. meta) directly alters the aniline nitrogen's electronic environment and nucleophilicity, which governs acylation rates, diazonium salt stability, and hydrogen-bonding geometry in target binding pockets [1]. Furthermore, the distinction between 1,2,3-thiadiazole and 1,3,4-thiadiazole cores—which exhibit different electron distribution patterns and metabolic stability profiles—precludes simple substitution based solely on the thiadiazole name [2]. Class-level inference from 1,2,3-thiadiazole SAR studies indicates that subtle structural modifications yield substantial differences in antimicrobial potency and selectivity; therefore, substituting a 4-substituted para-aniline derivative with an ortho or meta analog without re-optimizing reaction conditions or re-validating biological activity introduces unacceptable experimental variability [3].

4-(1,2,3-Thiadiazol-4-yl)aniline Differentiation Data


Para-Substitution pKa and Reactivity Profile

The para-substituted 4-(1,2,3-thiadiazol-4-yl)aniline possesses a predicted pKa of 2.63 ± 0.10 , a value that reflects the electron-withdrawing effect of the 1,2,3-thiadiazole ring transmitted through the para position. This pKa directly impacts the amine's nucleophilicity and protonation state under physiological and synthetic conditions. Ortho-substituted (2-yl)aniline and meta-substituted (3-yl)aniline isomers are expected to exhibit different pKa values due to altered resonance and inductive effects, leading to divergent reaction rates in acylation and diazotization protocols. No head-to-head pKa comparison data for all three positional isomers were identified in the literature [1].

Medicinal Chemistry Synthetic Methodology Amine Nucleophilicity

Validated Urea Derivative Synthesis

4-(1,2,3-Thiadiazol-4-yl)aniline hydrochloride (58d) has been explicitly prepared from the corresponding free base via the Hurd-Mori reaction pathway and subsequently employed in the synthesis of the urea compound 53 (Scheme 1) [1]. This represents a fully characterized and published synthetic sequence confirming the compound's viability as an intermediate in carbamoyl chemistry. The ortho-isomer (2-(1,2,3-thiadiazol-4-yl)aniline, CAS 286955-98-4) lacks an equivalent published validation of its utility in urea formation under the same or similar conditions, nor does any known report demonstrate its conversion to a structurally analogous urea product [2].

Synthetic Chemistry Urea Derivatives Intermediate Validation

1,2,3- vs. 1,3,4-Thiadiazole Bioisosteric Profile

The 1,2,3-thiadiazole ring in 4-(1,2,3-thiadiazol-4-yl)aniline is a mesoionic heterocycle with a distinct electron density distribution compared to the more extensively studied 1,3,4-thiadiazole core. Comprehensive reviews of thiadiazole pharmacology indicate that 1,2,3-thiadiazole derivatives demonstrate potent anti-HIV-1 activity in MT-4 cells at nanomolar concentrations [1], whereas 1,3,4-thiadiazole-based compounds more frequently target anticancer pathways such as VEGFR-2 inhibition [2]. A direct head-to-head comparison of the two cores with identical aniline substitution patterns is not available; however, class-level inference from the broader thiadiazole literature confirms that the two isomers are not interchangeable bioisosteres and will exhibit divergent target engagement profiles [3].

Medicinal Chemistry Bioisosterism Scaffold Hopping

4-(1,2,3-Thiadiazol-4-yl)aniline Applications


Urea and Carbamate Library Synthesis

The documented conversion of 4-(1,2,3-thiadiazol-4-yl)aniline hydrochloride to urea compound 53 establishes this compound as a validated intermediate for carbamoyl derivatization [1]. Medicinal chemistry groups synthesizing urea libraries for kinase inhibition or antimicrobial screening should prioritize this para-isomer over the unvalidated ortho or meta isomers, as the published synthetic precedent reduces method development time and increases the probability of successful product isolation. The free aniline nitrogen can react with isocyanates, chloroformates, or carbamoyl chlorides under standard conditions [2].

Antiviral Lead Discovery and Scaffold Hopping

The 1,2,3-thiadiazole core has demonstrated nanomolar anti-HIV-1 activity in MT-4 cellular assays [1]. 4-(1,2,3-Thiadiazol-4-yl)aniline provides a versatile entry point for structure-activity relationship (SAR) exploration around this antiviral pharmacophore. Substitution at the 4-position of the phenyl ring permits systematic exploration of amine capping groups while preserving the core heterocycle's electronic characteristics. This scaffold should be selected over 1,3,4-thiadiazole analogs when the target indication falls within the antiviral spectrum, based on class-level activity divergence between the two core isomers [2].

Fungicidal and Plant Activator Agrochemical Intermediate

1,2,3-Thiadiazole hybrid structures have been documented to possess fungicidal activity and function as plant activators [1]. Specifically, N-acyl-N-arylalaninates based on the 1,2,3-thiadiazole scaffold exhibit moderate antifungal activity against Botrytis cinerea, Rhizoctonia solani, and Sclerotinia sclerotiorum [2]. The free aniline moiety in 4-(1,2,3-thiadiazol-4-yl)aniline enables acylation with diverse amino acid derivatives to generate focused agrochemical screening sets. Procurement of this building block supports structure-activity relationship studies targeting phytopathogenic fungi .

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